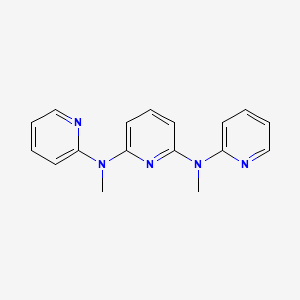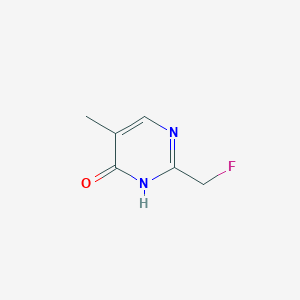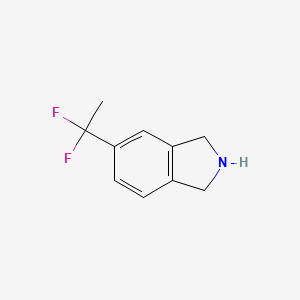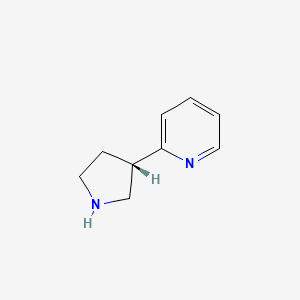![molecular formula C10H9NO2 B13112064 4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)
4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a fused azeto ring, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines
Applications De Recherche Scientifique
4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The azeto ring may also interact with biological macromolecules, altering their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyindole: A simpler indole derivative with similar hydroxyl functionality but lacking the azeto ring.
8,8a-Dihydroazeto[1,2-a]indole: Similar structure but without the hydroxyl group.
Uniqueness
4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one is unique due to the presence of both the hydroxyl group and the fused azeto ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
4-hydroxy-8,8a-dihydro-1H-azeto[1,2-a]indol-2-one |
InChI |
InChI=1S/C10H9NO2/c12-8-3-1-2-6-4-7-5-9(13)11(7)10(6)8/h1-3,7,12H,4-5H2 |
Clé InChI |
IJWSMWRQRXADEP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(=O)N2C3=C1C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(3-Chloro-4-methoxyphenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)ethanone](/img/structure/B13112057.png)
![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
